REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][CH2:6][S:7]([OH:10])(=O)=[O:8])=[N+:2]=[N-:3].[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>C1C=CC=CC=1>[N:1]([CH2:4][CH2:5][CH2:6][S:7]([Cl:13])(=[O:10])=[O:8])=[N+:2]=[N-:3] |^1:10|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCCS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
5
|
Quantity
|
1.87 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The benzene and P(O)Cl3 were removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
Benzene was added to the crude mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The dried residue was dissolved in dichloromethane (anhydrous, 15 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled at −10° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CCCS(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |